1-Benzyl-3-cyanoacetylurea

描述

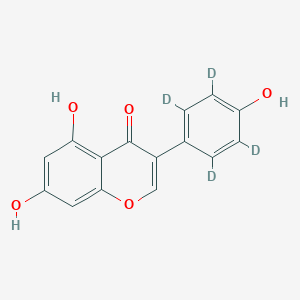

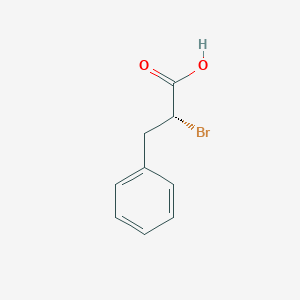

1-Benzyl-3-cyanoacetylurea is a compound of interest in the field of organic chemistry, particularly in the synthesis of novel organic molecules, which can exhibit a range of biological activities and material properties. Its structural components, including the benzyl group and the cyanoacetylurea moiety, allow for a variety of chemical reactions and interactions that can be leveraged to create complex molecular architectures.

Synthesis Analysis

The synthesis of 1-Benzyl-3-cyanoacetylurea and related compounds involves several key strategies, including Curtius rearrangement and the use of N-substituted aminoacetaldehyde dimethyl acetals. These methods facilitate the formation of cyano and methoxy tails, leading to the production of compounds with potential liquid crystalline properties and other unique characteristics (Chien et al., 2004).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-cyanoacetylurea and similar compounds can be characterized using various spectroscopic techniques, including NMR, IR, and UV spectroscopy. These analyses provide insights into the molecular alignments and the effects of different substituents on the compound's properties. For instance, cyano and methoxy tails attached to phenyl benzoate mesogens exhibit different mesomorphic behaviors, highlighting the impact of molecular structure on physical properties (Kong & Tang, 1998).

Chemical Reactions and Properties

1-Benzyl-3-cyanoacetylurea participates in various chemical reactions, such as the 1,3-dipolar cycloaddition, which is a key step in the synthesis of pyrrolo[2,3-d]pyrimidines and other heterocyclic compounds. This reactivity underscores the compound's utility in constructing complex molecular architectures with potential applications in drug discovery and material science (Bégué, Bonnet‐Delpon, & Lequeux, 1991).

Physical Properties Analysis

The physical properties of 1-Benzyl-3-cyanoacetylurea derivatives, such as their mesomorphic behavior, are influenced by the molecular structure. For example, the presence of cyano and methoxy tails can significantly affect the temperature range over which a compound exhibits smectic liquid crystalline phases. These properties are crucial for the development of materials with specific optical and electronic characteristics (Kong & Tang, 1998).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-3-cyanoacetylurea, including its reactivity in cycloaddition reactions and the potential for undergoing transformations such as Curtius rearrangement, highlight its versatility as a synthetic intermediate. The ability to introduce various functional groups through these reactions opens up possibilities for the synthesis of a wide range of organic molecules with diverse biological and material properties (Chien et al., 2004).

科学研究应用

Synthesis of New Heterocyclic Compounds : N-benzoyl cyanoacetylhydrazine, a related compound, is used to synthesize new heterocyclic compounds with potential antibacterial and antifungal properties (Mohareb, Ho, & Alfarouk, 2007).

Biochemical Characterizations : Benzyl d-glucuronic acid ester, another derivative, serves as a substrate for glucuronoyl esterase assays, aiding in the discovery of new enzymes (Sunner, Charavgi, Olsson, Topakas, & Christakopoulos, 2015).

Cancer Therapy Applications : 3-BAABU, a derivative, induces cancer cell death by causing mitotic arrest and apoptosis, showing potential in treating leukemia, lymphoma, and prostate cancer (Jiang et al., 1998).

Cytogenetic Analysis in Hematology : 3-BAABU is also used as a mitotic blocking agent for hematologic karyotyping, offering more accurate cytogenetic analysis compared to traditional methods (Jiang, Wang, Janish, Holland, & Bekesi, 1998).

Antimicrobial Evaluation : Novel pyridone derivatives with benzoyl groups show promising antibacterial and antifungal activity (Elgemeie et al., 2017).

Antioxidants for Natural Rubber : Derivatives like uracil and benzothiazol are used to protect natural rubber from oxidative ageing, enhancing its physical and mechanical properties (Yakout & El-Sabbagh, 2007).

Alkylating Agents in Cancer Therapy : N-glycosyl(halomethyl)-1,2,3-triazoles, a new type of alkylating agent, exhibit anti-tumor properties and increase lifespan in mice with tumors (De las Heras, Alonso, & Alonso, 1979).

Corrosion Inhibition : Thiourea derivatives, including those with benzyl groups, show potential as corrosion inhibitors for mild steel in acidic environments (Torres et al., 2014).

安全和危害

The specific safety and hazard information for 1-Benzyl-3-cyanoacetylurea is not available from the search results.

未来方向

One of the future directions for 1-Benzyl-3-cyanoacetylurea could be its use as a thermal stabilizer for Poly(vinyl chloride) (PVC). A urea derivative, cyanoacetylurea, has been prepared and its structure characterized. The stabilization effect of cyanoacetylurea on PVC thermal stabilization has been evaluated by thermogravimetric analysis (TGA), thermal aging test, and Congo red test3.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or resources.

属性

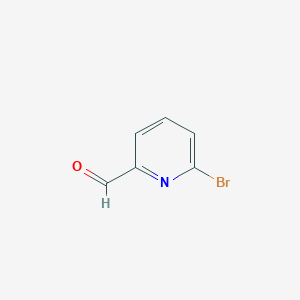

IUPAC Name |

N-(benzylcarbamoyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-7-6-10(15)14-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVJSFKTZYVBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392461 | |

| Record name | 1-BENZYL-3-CYANOACETYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-cyanoacetylurea | |

CAS RN |

126245-46-3 | |

| Record name | 1-BENZYL-3-CYANOACETYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)

![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)